Myelin Basic Protein(87-99)

Description

BenchChem offers high-quality Myelin Basic Protein(87-99) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myelin Basic Protein(87-99) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

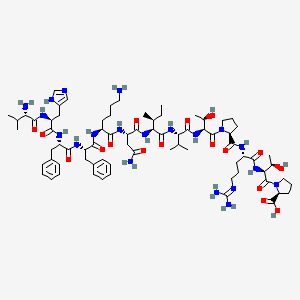

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZRUKIAIQNAZ-SAKFXWCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H114N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Encephalitogenic Journey of Myelin Basic Protein (87-99): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). In the context of autoimmune neurodegenerative diseases, particularly multiple sclerosis (MS), specific fragments of MBP have been identified as key players in triggering the aberrant immune response that leads to demyelination. Among these, the peptide fragment spanning amino acids 87-99 of human MBP has emerged as a potent encephalitogenic determinant. This technical guide provides an in-depth exploration of the history, experimental investigation, and underlying molecular mechanisms of MBP(87-99) as a tool to induce Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for MS.

Historical Perspective: The Discovery of an Encephalitogenic Epitope

The quest to understand the autoimmune basis of MS led researchers to investigate the components of myelin that could serve as autoantigens. Early studies in the mid-20th century demonstrated that immunization with whole spinal cord homogenates could induce a paralytic disease in animals, which was named Experimental Allergic Encephalomyelitis. Subsequent work aimed to pinpoint the specific encephalitogenic components within the CNS tissue.

Through systematic fractionation and testing of myelin proteins, MBP was identified as a major encephalitogen. Further research in the 1970s and 1980s focused on dissecting the MBP molecule to identify the precise amino acid sequences responsible for inducing EAE. This led to the identification of several encephalitogenic epitopes, with their activity varying depending on the animal species and strain used.

For the Lewis rat, a highly susceptible strain for EAE induction, the peptide fragment corresponding to amino acids 87-99 of MBP was identified as a key immunodominant and encephalitogenic epitope. This discovery was pivotal, as it provided researchers with a defined and reproducible tool to induce EAE, allowing for more controlled and mechanistic studies of the disease. The use of the synthetic MBP(87-99) peptide has since become a cornerstone of MS research, facilitating the investigation of disease pathogenesis, the development of novel therapeutics, and the exploration of immunomodulatory strategies.

Experimental Protocols for Inducing and Analyzing EAE with MBP(87-99)

The induction of EAE using MBP(87-99) in Lewis rats is a well-established and widely used protocol. Below are detailed methodologies for key experiments.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active immunization of Lewis rats with MBP(87-99) to induce EAE.

Materials:

-

Myelin Basic Protein (87-99) peptide (lyophilized)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Sterile phosphate-buffered saline (PBS)

-

Female Lewis rats (8-12 weeks old)

-

Syringes and needles

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized MBP(87-99) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Emulsion Preparation: Prepare a 1:1 emulsion of the MBP(87-99) solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a three-way stopcock. Forcefully pass the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

-

Immunization: Anesthetize the Lewis rats. Inject 100 µL of the emulsion subcutaneously into the base of the tail or divided into two sites in the hind footpads. This delivers a total dose of 100 µg of MBP(87-99) per rat.

-

Clinical Scoring: Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (see Table 1).

Table 1: Clinical Scoring Scale for EAE in Lewis Rats

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness or ataxia |

| 3 | Complete hind limb paralysis |

| 4 | Hind limb paralysis with forelimb weakness or paralysis |

| 5 | Moribund state or death |

T-Cell Proliferation Assay

This assay measures the proliferative response of MBP(87-99)-specific T-cells isolated from immunized animals.

Materials:

-

Spleens and draining lymph nodes from immunized rats (typically harvested at the peak of disease)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

MBP(87-99) peptide

-

Concanavalin A (ConA) as a positive control

-

[³H]-thymidine

-

96-well round-bottom plates

-

Cell harvester and liquid scintillation counter

Procedure:

-

Cell Isolation: Aseptically remove the spleens and draining lymph nodes from euthanized rats. Prepare single-cell suspensions by mechanical disruption and passage through a cell strainer.

-

Cell Culture: Plate the cells in 96-well plates at a density of 2 x 10⁵ cells/well.

-

Stimulation: Add MBP(87-99) peptide to the wells at various concentrations (e.g., 1, 5, 10 µg/mL). Include wells with medium alone (negative control) and ConA (positive control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Counting: Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

-

Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Intracellular Cytokine Staining

This protocol allows for the identification of cytokine-producing T-cell subsets (e.g., Th1, Th17) by flow cytometry.

Materials:

-

Single-cell suspensions from spleen or lymph nodes

-

Phorbol 12-myristate 13-acetate (PMA) and ionomycin

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17)

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Cell Restimulation: Resuspend the isolated cells in complete RPMI medium and stimulate with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-6 hours.

-

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD4) for 30 minutes on ice.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using commercially available buffers according to the manufacturer's instructions.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17) for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

Quantitative Data from Key Experiments

The following tables summarize representative quantitative data from studies investigating EAE induced by MBP(87-99).

Table 2: Representative Clinical Scores in MBP(87-99)-Induced EAE in Lewis Rats

| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Onset (mean ± SEM) |

| MBP(87-99) + CFA (Control) | 3.2 ± 0.3 | 11.5 ± 0.5 |

| Altered Peptide Ligand 1 + MBP(87-99) + CFA | 1.1 ± 0.2 | 13.0 ± 0.8 |

| Cyclic Analogue 2 + MBP(87-99) + CFA | 0.8 ± 0.1 | 14.2 ± 1.0 |

*p < 0.05 compared to control. Data are hypothetical and representative of typical findings.

Table 3: T-Cell Proliferation in Response to MBP(87-99)

| Cell Source | Stimulant | Stimulation Index (SI) (mean ± SD) |

| Spleen cells from MBP(87-99) immunized rats | Medium | 1.0 ± 0.2 |

| MBP(87-99) (10 µg/mL) | 15.4 ± 2.1 | |

| ConA (2.5 µg/mL) | 45.8 ± 5.3 | |

| Spleen cells from naive rats | MBP(87-99) (10 µg/mL) | 1.2 ± 0.3 |

Table 4: Cytokine Profile in CNS of a Rat with EAE

| Cytokine | Concentration (pg/mg tissue) (mean ± SD) |

| IFN-γ | 250 ± 45 |

| IL-17A | 480 ± 60 |

| IL-4 | 35 ± 10 |

| IL-10 | 80 ± 15 |

Signaling Pathways and Experimental Workflows

The encephalitogenic activity of MBP(87-99) is mediated by the activation of autoreactive T-cells. The following diagrams illustrate the key signaling pathways and experimental workflows.

T-Cell Receptor (TCR) Signaling Cascade

The initiation of the autoimmune response to MBP(87-99) begins with the presentation of the peptide by antigen-presenting cells (APCs) to CD4+ T-helper cells.

Caption: TCR signaling cascade upon MBP(87-99) presentation.

Differentiation of Th1 and Th17 Cells

Following TCR activation, naive CD4+ T-cells differentiate into specific effector subsets, primarily Th1 and Th17 cells, which are pathogenic in EAE.

Caption: Cytokine-driven differentiation of Th1 and Th17 cells.

Experimental Workflow for EAE Induction and Analysis

This diagram outlines the typical workflow for an EAE study using MBP(87-99).

Caption: Standard experimental workflow for EAE studies.

Conclusion

The identification of Myelin Basic Protein (87-99) as a potent encephalitogenic peptide has been a seminal moment in the field of neuroimmunology. It has provided an invaluable tool for dissecting the complex cellular and molecular mechanisms underlying autoimmune demyelinating diseases like multiple sclerosis. The detailed experimental protocols and understanding of the associated signaling pathways described in this guide are fundamental for researchers and drug development professionals working to unravel the pathogenesis of MS and to develop novel therapeutic interventions. The continued use of the MBP(87-99)-induced EAE model will undoubtedly lead to further insights and advancements in the fight against this debilitating disease.

The Discovery of the Myelin Basic Protein (87-99) Immunodominant Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of the immunodominant epitope of Myelin Basic Protein (MBP) encompassing amino acids 87-99 stands as a seminal discovery in the field of neuroimmunology. This peptide fragment has been instrumental in elucidating the pathogenesis of autoimmune demyelinating diseases, most notably Multiple Sclerosis (MS). Its ability to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models has rendered it an invaluable tool for studying disease mechanisms and for the preclinical evaluation of novel therapeutics.[1] This technical guide provides an in-depth overview of the core findings related to the MBP(87-99) epitope, with a focus on the experimental methodologies and quantitative data that have defined its significance.

Core Concepts

The MBP(87-99) peptide, with the sequence VHFFKNIVTPRTP, is recognized by the immune system in the context of Major Histocompatibility Complex (MHC) class II molecules, primarily HLA-DR2 in humans, on the surface of antigen-presenting cells (APCs).[1] This recognition by CD4+ T helper cells initiates a pro-inflammatory cascade, leading to the differentiation of Th1 and Th17 cells.[1] These effector T cells migrate to the central nervous system (CNS), where they orchestrate an inflammatory attack on the myelin sheath, resulting in the characteristic pathology of demyelination and axonal damage seen in MS and EAE.[1]

Key amino acid residues within the MBP(87-99) sequence have been identified as critical for its immunogenicity. Residues such as Phenylalanine at position 90, Asparagine at 92, Isoleucine at 93, and Valine at 94 are crucial for binding to the MHC class II molecule, while Lysine at 91, Threonine at 95, and Proline at 96 are key contact points for the T-cell receptor (TCR).

Data Presentation

The following tables summarize key quantitative data from seminal studies on the MBP(87-99) epitope, providing a comparative overview of its immunogenic properties.

Table 1: T-Cell Proliferation in Response to MBP(87-99) and Analogues

| Peptide Stimulant | Concentration (µg/mL) | Animal Model | T-Cell Proliferation (CPM, Mean ± SEM) | Reference |

| MBP(87-99) | 10 | Lewis Rat | 4005 ± 406 | [2] |

| Control (no peptide) | - | Lewis Rat | 2174 ± 483 | [2] |

| cyclo(87-99)[Arg91, Ala96]MBP87-99 | 10 | Lewis Rat | Specific T-cell responses observed | [3] |

| MBP(72-85) | 10 | Lewis Rat | Strong T-cell proliferation responses | [3] |

Table 2: Cytokine Secretion Profile in Response to MBP(87-99) Stimulation

| Cytokine | Assay | Animal Model | MBP(87-99) Response (Spot Forming Units/10^6 cells, Mean ± SEM) | Control Response (SFU/10^6 cells, Mean ± SEM) | Reference |

| IFN-γ | ELISpot | Lewis Rat | Strongly decreased numbers in tolerized rats | Not specified | [2] |

| IFN-γ | ELISpot | SJL/J Mouse | High levels of IFN-γ secreting T-cells | Not specified | [4] |

| IL-4 | ELISpot | SJL/J Mouse | No detectable IL-4 induced | Not specified | [4] |

| IL-2 | ELISA | Mouse (Th0 anti-MBP87-99 T cell line) | ~150 pg/mL | < 50 pg/mL | [5] |

| IFN-γ | ELISA | Mouse (Th0 anti-MBP87-99 T cell line) | ~3000 pg/mL | < 500 pg/mL | [5] |

| IL-4 | ELISA | Mouse (Th0 anti-MBP87-99 T cell line) | ~1000 pg/mL | < 100 pg/mL | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of the MBP(87-99) epitope are provided below.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

-

Peptide Preparation: Synthesize MBP(87-99) peptide to a purity of >95%. Dissolve the peptide in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.

-

Emulsification: Emulsify the MBP(87-99) solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra. The emulsion is prepared by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed.

-

Immunization: Anesthetize female Lewis rats (8-12 weeks old). Inject 100 µL of the emulsion (containing 50 µg of MBP(87-99)) subcutaneously, divided between two sites at the base of the tail.

-

Clinical Scoring: Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity on a scale of 0 to 5: 0 = no clinical signs; 1 = flaccid tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund state.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

-

Cell Preparation: Isolate splenocytes or lymph node cells from immunized animals 10-12 days post-immunization. Prepare a single-cell suspension and wash the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Culture: Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.

-

Antigen Stimulation: Add MBP(87-99) peptide to the wells at varying concentrations (e.g., 1, 10, 25 µg/mL). Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ and IL-4

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody for either IFN-γ or IL-4 overnight at 4°C.

-

Blocking: Wash the plate and block the wells with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

-

Cell Plating: Prepare a single-cell suspension of splenocytes or lymph node cells as described for the T-cell proliferation assay. Add 2.5 x 10^5 to 5 x 10^5 cells per well.

-

Antigen Stimulation: Add MBP(87-99) peptide to the wells at the desired concentration. Include appropriate negative and positive controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT or AEC). Stop the reaction when distinct spots appear.

-

Analysis: Air-dry the plate and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Competitive ELISA for MHC Class II Binding

-

Plate Coating: Coat a 96-well ELISA plate with an anti-MHC class II antibody (e.g., anti-HLA-DR) overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer.

-

Competition Reaction: In a separate plate, incubate a known concentration of biotinylated reference peptide (known to bind the MHC class II molecule of interest) with varying concentrations of the test peptide (MBP(87-99)) and a fixed concentration of purified soluble MHC class II molecules. Allow the binding to reach equilibrium.

-

Capture: Transfer the competition reaction mixture to the antibody-coated ELISA plate and incubate to allow the capture of MHC-peptide complexes.

-

Detection: Wash the plate and add streptavidin-horseradish peroxidase to detect the bound biotinylated reference peptide.

-

Substrate Addition and Measurement: Add a TMB substrate and stop the reaction with sulfuric acid. Measure the absorbance at 450 nm.

-

Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated to determine its relative binding affinity for the MHC class II molecule.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows associated with the discovery and characterization of the MBP(87-99) epitope.

TCR signaling upon MBP(87-99) recognition.

References

- 1. cd-genomics.com [cd-genomics.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

The Role of Myelin Basic Protein (87-99) in CNS Demyelination: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myelin Basic Protein (MBP) is a crucial protein for the proper formation and maintenance of the myelin sheath in the central nervous system (CNS).[1] The peptide fragment spanning amino acids 87-99 of MBP, hereafter referred to as MBP(87-99), has been identified as a major immunodominant epitope implicated in the pathogenesis of autoimmune demyelinating diseases, most notably multiple sclerosis (MS).[2][3] This technical guide provides an in-depth overview of the role of MBP(87-99) in CNS demyelination, focusing on its use in the experimental autoimmune encephalomyelitis (EAE) animal model, the immunological mechanisms it triggers, and its utility in the development of novel therapeutics.

MBP(87-99) is a potent encephalitogenic peptide, capable of inducing a T-cell mediated autoimmune response that leads to inflammation and demyelination in the CNS of susceptible animal models.[4][5] This makes it an invaluable tool for studying the cellular and molecular cascades that underpin autoimmune neuroinflammation and for screening potential therapeutic agents.

Mechanism of Action: T-Cell Mediated Demyelination

The primary mechanism by which MBP(87-99) induces CNS demyelination is through the activation of autoreactive CD4+ T helper (Th) cells. The process can be summarized in the following steps:

-

Antigen Presentation: Following administration, MBP(87-99) is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is then processed and presented on the surface of APCs in the context of Major Histocompatibility Complex (MHC) class II molecules.[4]

-

T-Cell Activation: Naive CD4+ T cells with T-cell receptors (TCRs) that specifically recognize the MBP(87-99)-MHC class II complex become activated. This activation is a complex process involving the interaction of the TCR with the peptide-MHC complex and co-stimulatory signals between the APC and the T-cell.

-

Differentiation and Proliferation: Upon activation, the CD4+ T cells proliferate and differentiate into effector T helper subsets, primarily Th1 and Th17 cells. Th1 cells are characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).

-

CNS Infiltration: The activated autoreactive T cells cross the blood-brain barrier (BBB) and infiltrate the CNS.

-

Reactivation and Demyelination: Within the CNS, the T cells are reactivated by local APCs presenting MBP epitopes. This leads to the release of inflammatory cytokines, recruitment of other immune cells (macrophages, B cells), and direct or indirect damage to the myelin sheath and oligodendrocytes, resulting in demyelination and neurological deficits.

Signaling Pathway of T-Cell Activation

The activation of a CD4+ T cell by the MBP(87-99)-MHC II complex initiates a complex intracellular signaling cascade.

Data Presentation: MBP(87-99) in EAE Models

MBP(87-99) is widely used to induce EAE in various animal models, providing a platform to study disease mechanisms and evaluate potential therapies. The following tables summarize key quantitative data from studies using MBP(87-99) and its analogues.

Table 1: EAE Induction with MBP(87-99) in Rodent Models

| Animal Model | Peptide Dose | Adjuvant | Clinical Score (Mean Max) | Onset of Disease (Days Post-Immunization) | Reference |

| Lewis Rat | 50-100 µg | Complete Freund's Adjuvant (CFA) | 2.5 - 3.5 | 10 - 14 | [4] |

| Lewis Rat | 200 µg | CFA with M. tuberculosis | 1.0 - 2.0 | ~15 | [6][7] |

| SJL/J Mouse | 50 µg | CFA | Not specified | Not specified | [2] |

| SJL/J Mouse | 100-200 µg | CFA + Pertussis Toxin | ~2.5 | 10 - 14 | [8] |

Table 2: Modulation of EAE with Altered and Cyclic MBP(87-99) Peptides

| Animal Model | Treatment | Dose | Effect on Clinical Score | Cytokine Shift | Reference |

| Lewis Rat | cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ (prophylactic) | 500 µg | Markedly reduced clinical symptoms | Not specified | [9][10] |

| Lewis Rat | cyclo-(87–99)[A⁹¹,A⁹⁶]MBP₈₇₋₉₉ | 250 µg | Significant reduction in clinical scores | Not specified | [11] |

| SJL/J Mouse | [R⁹¹, A⁹⁶]MBP₈₇₋₉₉ conjugated to mannan | Not specified | 70% decrease in IFN-γ | Shift from Th1 to Th2 (increased IL-4) | [12][13] |

| SJL/J Mouse | cyclo(87–99)[Ala⁹¹,⁹⁶]MBP₈₇₋₉₉ | Not specified | Not specified | Reduced IFN-γ, increased IL-4 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving MBP(87-99). Below are standard protocols for key experiments.

Protocol 1: Induction of EAE in Lewis Rats with MBP(87-99)

This protocol describes the active induction of EAE in female Lewis rats.

Materials:

-

MBP(87-99) peptide (>95% purity)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Female Lewis rats (8-12 weeks old)

-

Syringes and needles

Procedure:

-

Peptide Preparation: Dissolve MBP(87-99) in sterile PBS to a final concentration of 1 mg/mL.

-

Emulsification: Prepare a 1:1 emulsion of the MBP(87-99) solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a three-way stopcock. Forcefully mix the contents between the two syringes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

-

Immunization: Inject each rat subcutaneously at the base of the tail with 100 µL of the emulsion (containing 50 µg of MBP(87-99)).

-

Clinical Scoring: Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Moribund state

-

5: Death

-

References

- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. academic.oup.com [academic.oup.com]

- 8. NF-κB is crucial in proximal T-cell signaling for calcium influx and NFAT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Altered peptide ligands of myelin basic protein (MBP87–99) conjugated to reduced mannan modulate immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Altered peptide ligands of myelin basic protein ( MBP87-99 ) conjugated to reduced mannan modulate immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

Structural Characteristics of Myelin Basic Protein (87-99) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of the Myelin Basic Protein (MBP) peptide fragment 87-99. This peptide is a key immunodominant epitope implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). A thorough understanding of its structural features is crucial for the development of targeted therapeutics and diagnostics.

Primary Structure and Physicochemical Properties

The human Myelin Basic Protein (87-99) peptide consists of the following 13 amino acid sequence:

Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro

This sequence can be represented by the one-letter code: VHFFKNIVTPRTP .[1]

| Property | Value | Source |

| Molecular Formula | C74H114N20O17 | [1][2][3] |

| Molecular Weight | 1555.86 g/mol | [1][2][3] |

| CAS Number | 118506-26-6 | [2] |

Conformational Landscape and Secondary Structure

MBP(87-99) is characterized as an intrinsically disordered peptide (IDP), meaning it does not adopt a single, stable three-dimensional structure in solution.[2] Instead, it exists as a dynamic ensemble of conformations. However, under specific conditions, such as in the presence of lipid membranes or in certain solvents, it can populate more ordered secondary structures, including α-helices and β-sheets.[2][4]

Circular dichroism (CD) and Fourier transform infrared (FTIR) spectroscopy studies on MBP and its fragments have shown that in a membrane-mimicking solvent like methanol, MBP peptides can exhibit both α-helical and β-sheet structures.[4] The propensity for β-sheet formation appears to increase with shorter peptide lengths.[4] In aqueous solution, MBP is largely unstructured.[4]

Quantitative Structural Data from NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has been a pivotal technique for elucidating the conformational preferences of MBP(87-99) at atomic resolution. Studies in dimethyl sulfoxide (DMSO-d6), a solvent used to mimic the hydrophobic environment of the T-cell receptor binding pocket, have provided valuable insights into its solution structure.

1H NMR Chemical Shifts

The following table summarizes the proton chemical shifts (δ, ppm) for the agonist MBP(87-99) peptide in DMSO-d6 at 300 K. These values are indicative of the local electronic environment of each proton and can be used to infer secondary structure.

| Amino Acid | NH | αH | βH | Other |

| Val87 | 8.11 | 4.15 | 2.00 | γ: 0.87, 0.82 |

| His88 | 8.42 | 4.65 | 3.09, 2.98 | δ2: 7.60, ε1: 8.91 |

| Phe89 | 8.23 | 4.58 | 3.05, 2.80 | ring: 7.25-7.15 |

| Phe90 | 8.01 | 4.50 | 3.10, 2.90 | ring: 7.25-7.15 |

| Lys91 | 7.85 | 4.25 | 1.65, 1.50 | γ: 1.30, δ: 1.45, ε: 2.75 |

| Asn92 | 7.95 | 4.40 | 2.60, 2.50 | NH2: 7.45, 6.90 |

| Ile93 | 7.75 | 4.10 | 1.80 | γ: 1.40, 1.10, δ: 0.80 |

| Val94 | 7.65 | 4.05 | 1.95 | γ: 0.85, 0.80 |

| Thr95 | 7.55 | 4.18 | 3.95 | γ: 1.05 |

| Pro96 | - | 4.20 | 2.10, 1.70 | γ: 1.85, δ: 3.60, 3.40 |

| Arg97 | 7.05 | 4.10 | 1.65, 1.50 | γ: 1.50, δ: 3.10, NH: 7.50 |

| Thr98 | 7.70 | 4.15 | 3.90 | γ: 1.00 |

| Pro99 | - | 4.30 | 2.05, 1.75 | γ: 1.80, δ: 3.65, 3.50 |

Data adapted from J. Med. Chem. 2005, 48, 13, 4369–4381.

Dihedral Angles and Coupling Constants

Molecular modeling based on Nuclear Overhauser Effect (NOE) connectivities has allowed for the generation of 3D models of the linear MBP(87-99) epitope. The following table presents the calculated dihedral angles (Φ, Ψ, Ω) and the experimentally determined 3JHN-CHα coupling constants, which provide information about the backbone conformation.

| Amino Acid | Φ (°) | Ψ (°) | Ω (°) | 3JHN-CHα (Hz) |

| Val87 | - | 145.2 | 178.9 | - |

| His88 | -75.1 | 135.8 | -179.5 | 8.2 |

| Phe89 | -125.4 | 130.1 | 179.8 | 8.5 |

| Phe90 | -80.3 | -175.6 | 178.6 | 8.8 |

| Lys91 | -150.7 | 160.4 | -178.1 | 9.2 |

| Asn92 | -70.9 | -35.7 | 179.2 | 8.1 |

| Ile93 | -130.5 | 140.7 | -179.9 | 8.9 |

| Val94 | -115.8 | 125.3 | 179.7 | 9.1 |

| Thr95 | -65.2 | 150.9 | 178.3 | 8.3 |

| Pro96 | -60.1 | 140.3 | 177.5 | - |

| Arg97 | -70.5 | 135.6 | -179.4 | 8.4 |

| Thr98 | -85.7 | 120.8 | 179.1 | 8.6 |

| Pro99 | -62.3 | - | - | - |

Data adapted from J. Med. Chem. 2005, 48, 13, 4369–4381.[5][6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The MBP(87-99) peptide and its analogues are typically synthesized using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis methodology.[7]

Workflow for Solid-Phase Peptide Synthesis of MBP(87-99):

Caption: General workflow for the solid-phase synthesis of MBP(87-99).

Detailed Steps:

-

Resin Preparation: An appropriate resin, such as 2-chlorotrityl chloride resin, is swollen in a suitable solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: The C-terminal amino acid (Proline in this case), with its α-amino group protected by Fmoc and its side chain (if reactive) protected by a t-butyl-based group, is coupled to the resin.

-

Deprotection: The Fmoc group is removed using a mild base, typically piperidine in dimethylformamide (DMF), to expose the free α-amino group for the next coupling step.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

-

Subsequent Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amino group on the growing peptide chain.

-

Repeat Cycles: Steps 3-5 are repeated for each amino acid in the sequence until the full-length peptide is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[8]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[5]

2D NMR Spectroscopy

Conformational analysis of MBP(87-99) is performed using homonuclear 2D 1H NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy).

Protocol Overview:

-

Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent, such as DMSO-d6, to a concentration of approximately 1-5 mM.

-

Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

TOCSY: This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a residue. A mixing time of around 80-100 ms is typically used.[5]

-

ROESY/NOESY: These experiments are used to identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation. Mixing times of 200-400 ms are common.[5]

-

-

Data Processing and Analysis:

-

The spectra are processed using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance assignment is performed by sequentially connecting the spin systems identified in the TOCSY spectrum using the through-space correlations observed in the ROESY/NOESY spectrum.

-

The intensities of the NOE cross-peaks are used to derive inter-proton distance restraints.

-

3JHN-CHα coupling constants are measured to obtain dihedral angle (Φ) restraints.

-

-

Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for molecular dynamics and/or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure content of MBP(87-99) in different environments.

Protocol Overview:

-

Sample Preparation: The peptide is dissolved in the desired buffer (e.g., phosphate buffer for aqueous conditions or a mixture of water and trifluoroethanol (TFE) to induce helical structure) to a final concentration of approximately 0.1-0.2 mg/mL.[10]

-

Data Acquisition:

-

CD spectra are recorded on a CD spectropolarimeter.

-

Measurements are typically performed in the far-UV region (190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[10]

-

A spectrum of the buffer alone is also recorded for baseline correction.

-

-

Data Analysis:

-

The buffer spectrum is subtracted from the peptide spectrum.

-

The resulting data, in millidegrees, is converted to mean residue ellipticity [θ].

-

The secondary structure content (α-helix, β-sheet, random coil) is estimated by deconvolution of the CD spectrum using various algorithms and reference datasets.[11][12]

-

Interaction with Immune Receptors and Signaling

MBP(87-99) exerts its pathogenic effect by being presented by major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs) to T-cell receptors (TCRs) on autoreactive CD4+ T-cells.

Signaling Pathway of T-Cell Activation by MBP(87-99):

References

- 1. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 2. biotage.com [biotage.com]

- 3. peptide.com [peptide.com]

- 4. Protocol for Molecular Dynamics Simulations of Proteins [en.bio-protocol.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. neulandlabs.com [neulandlabs.com]

- 9. bachem.com [bachem.com]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. scispace.com [scispace.com]

- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Myelin Basic Protein (87-99): A Technical Guide to T-Cell Activation

For Immediate Release

This technical guide provides a comprehensive overview of the mechanisms underlying the activation of T-cells by the myelin basic protein peptide 87-99 (MBP(87-99)). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding its role in autoimmune neuroinflammation, particularly in the context of Multiple Sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).

Introduction: The Role of MBP(87-99) in Neuroautoimmunity

Myelin Basic Protein (MBP) is a key structural component of the myelin sheath that insulates nerve axons in the central nervous system (CNS).[1] The peptide fragment spanning amino acids 87-99 of human MBP is a well-established immunodominant T-cell epitope implicated in the pathogenesis of MS.[1][2][3] In susceptible individuals, this self-antigen can trigger an autoimmune response, leading to the activation of autoreactive T-lymphocytes, which then infiltrate the CNS and mediate demyelination and axonal damage.[1] The MBP(87-99) peptide is extensively used to induce EAE in animal models, providing a critical tool to investigate the mechanisms of T-cell-mediated autoimmunity and to evaluate potential therapeutic interventions.[4][5][6]

Mechanism of T-Cell Activation by MBP(87-99)

The activation of CD4+ T-helper (Th) cells by MBP(87-99) is a multi-step process initiated by the presentation of the peptide by antigen-presenting cells (APCs) and culminating in the differentiation of effector T-cells that drive inflammation.

Antigen Presentation: The Trimolecular Complex

The cornerstone of T-cell activation is the formation of a trimolecular complex consisting of the T-cell receptor (TCR), the antigenic peptide, and a Major Histocompatibility Complex (MHC) class II molecule on the surface of an APC.[4]

MBP(87-99) binds to specific MHC class II alleles, notably HLA-DR2 (DRB1*1501) and HLA-DR4, which are genetically associated with susceptibility to MS.[7][8] The peptide sits in the binding groove of the MHC molecule, with certain amino acid residues acting as anchors for MHC binding, while others are exposed for TCR recognition. Key residues of MBP(87-99) involved in MHC binding have been identified, and the affinity of this interaction is a critical determinant of its immunogenicity.[8]

T-Cell Receptor Engagement and Signal Transduction

The TCR on specific CD4+ T-cells recognizes the MBP(87-99)-MHC class II complex. This recognition is highly specific, involving direct contacts between the TCR and both the peptide and the MHC molecule. Structure-activity studies have revealed that residues such as Lysine at position 91 and Proline at position 96 of the MBP(87-99) peptide are crucial for TCR engagement.[2][4]

This binding event triggers a cascade of intracellular signaling events within the T-cell, initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex associated with the TCR. This leads to the activation of downstream signaling pathways, including the calcineurin-NFAT, RAS-MAPK, and PKC-NF-κB pathways, which ultimately converge on the nucleus to induce the transcription of genes essential for T-cell activation, proliferation, and cytokine production.

References

- 1. dibutyryl.com [dibutyryl.com]

- 2. Antagonistic effects of human cyclic MBP(87-99) altered peptide ligands in experimental allergic encephalomyelitis and human T-cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of experimental autoimmune encephalomyelitis in Lewis rats by nasal administration of encephalitogenic MBP peptides: synergistic effects of MBP 68-86 and 87-99 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualization of Myelin Basic Protein (Mbp) T Cell Epitopes in Multiple Sclerosis Lesions Using a Monoclonal Antibody Specific for the Human Histocompatibility Leukocyte Antigen (Hla)-Dr2–Mbp 85–99 Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Myelin Basic Protein (87-99) with MHC Class II Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial protein component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). In genetically susceptible individuals, fragments of MBP can be presented by major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs), leading to the activation of autoreactive T-cells. This process is a key event in the pathogenesis of multiple sclerosis (MS), an inflammatory demyelinating disease of the CNS. The peptide fragment spanning amino acid residues 87-99 of human MBP, with the sequence H-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro-OH (VHFFKNIVTPRTP), has been identified as an immunodominant epitope in MS and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1][2] This guide provides a detailed technical overview of the interaction between MBP(87-99) and MHC class II molecules, the subsequent T-cell receptor (TCR) engagement, and the downstream signaling events.

The Trimolecular Complex: MBP(87-99), MHC Class II, and the T-Cell Receptor

The activation of MBP-specific T-cells is initiated by the formation of a trimolecular complex consisting of the MBP(87-99) peptide, an MHC class II molecule, and the TCR.

Myelin Basic Protein (87-99) Peptide

The human MBP(87-99) peptide is a 13-amino acid fragment of the larger MBP protein.[1] Its primary sequence is Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro. This peptide contains specific anchor residues that facilitate its binding to the peptide-binding groove of MHC class II molecules, as well as contact residues that are recognized by the TCR.

MHC Class II Molecules

Susceptibility to MS is strongly associated with specific human leukocyte antigen (HLA) class II alleles, particularly the HLA-DR2 haplotype, which includes the alleles DRB11501, DRB50101, DQA10102, and DQB10602.[3] The MBP(84-103) peptide, which encompasses the 87-99 region, binds with high affinity to DRB11501.[4] Structural studies of the HLA-DR2b (DRA, DRB11501) complexed with the MBP(85-99) peptide have revealed that Val89 and Phe92 act as the primary anchor residues, fitting into the P1 and P4 pockets of the MHC binding groove, respectively.[5]

T-Cell Receptor (TCR) Recognition

Once the MBP(87-99) peptide is bound to the MHC class II molecule, the complex is presented on the surface of APCs. Specific CD4+ T-cells, expressing a complementary TCR, can then recognize and bind to this peptide-MHC complex. Key residues of the MBP peptide, such as His88, Phe89, Lys91, and Pro96, have been identified as crucial for TCR interaction.[6][7][8] The interaction between the TCR and the MBP(87-99)-MHC II complex triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and the secretion of pro-inflammatory cytokines.

Quantitative Analysis of MBP(87-99) Binding to MHC Class II Molecules

The affinity of MBP(87-99) and its analogues for MHC class II molecules is a critical determinant of its immunogenicity. This binding affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a reference peptide by 50%.

| Peptide/Analogue | MHC Class II Allele | Binding Affinity (IC50) | Reference |

| MBP(87-99) | RT1.Dl | 10-100 nM | [5][9] |

| MBP(87-99) | RT1.Ba | 10-100 nM | [5][9] |

| MBP peptides (various) | RT1.Da | <10 nM | [9] |

| MBP peptides (various) | RT1.Dl | <10 nM | [9] |

| MBP peptides (various) | RT1.Dn | <1 µM | [9] |

| MBP peptides (various) | RT1.Du | <1 µM | [9] |

| MBP peptides (various) | RT1.Ba | as low as 50 nM | [9] |

| MBP peptides (various) | RT1.Bn | <1 µM | [9] |

| MBP(87-99) | RT1.Bu and RT1.Du | >100 µM | [5][9] |

| MBP(85-99) | HLA-DRB1*1501 | 5 nM | [10] |

| cyclo(87-99)[Ala91,Ala96]MBP87-99 | HLA-DR4 | Stronger than linear analogue | [7] |

Experimental Protocols

Competitive MHC Class II Peptide Binding Assay

This assay measures the relative binding affinity of a test peptide to a specific MHC class II molecule by its ability to compete with a labeled, high-affinity reference peptide.

Materials:

-

Purified, soluble MHC class II molecules

-

Fluorescently or biotin-labeled reference peptide with known high affinity for the MHC class II molecule

-

Unlabeled test peptides (e.g., MBP(87-99) and its analogues)

-

Binding buffer (e.g., citrate-phosphate buffer, pH 5.0)

-

96-well or 384-well plates (e.g., high-binding ELISA plates)

-

Detection system (e.g., fluorescence polarization reader, time-resolved fluorescence reader)

Procedure:

-

Plate Coating (for ELISA-based detection): Coat the wells of a high-binding plate with an anti-MHC class II antibody (e.g., L243) overnight at 4°C.[11]

-

Competition Reaction: In a separate plate, prepare a reaction mixture containing the purified MHC class II molecules, the labeled reference peptide at a fixed concentration, and serial dilutions of the unlabeled test peptide.[12]

-

Incubation: Incubate the reaction mixture for 48-72 hours at 37°C to allow the binding to reach equilibrium.[12][13]

-

Capture (for ELISA-based detection): Transfer the reaction mixtures to the antibody-coated plate and incubate to capture the peptide-MHC complexes.[11]

-

Washing: Wash the plate to remove unbound peptides and proteins.

-

Detection:

-

Fluorescence Polarization: Directly measure the fluorescence polarization of the wells. The binding of the labeled peptide to the larger MHC molecule results in a higher polarization value.

-

ELISA-based: If a biotinylated reference peptide is used, add europium-labeled streptavidin, incubate, wash, and then add an enhancement solution to measure time-resolved fluorescence.[13]

-

-

Data Analysis: Plot the percentage of inhibition of the labeled peptide's binding versus the concentration of the test peptide. The IC50 value is determined from this curve.[13]

T-cell Proliferation Assay (3H-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation by quantifying the incorporation of a radioactive nucleoside, 3H-thymidine, into newly synthesized DNA.[14]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a purified T-cell line specific for MBP(87-99)

-

Antigen-presenting cells (APCs), if using a purified T-cell line

-

MBP(87-99) peptide or other antigens

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal calf serum)

-

96-well culture plates

-

3H-thymidine

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Plate PBMCs or a co-culture of T-cells and APCs in a 96-well plate.

-

Antigen Stimulation: Add the MBP(87-99) peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., a mitogen like phytohemagglutinin).

-

Incubation: Culture the cells for 3-7 days at 37°C in a humidified CO2 incubator.[15]

-

3H-Thymidine Pulse: Add 3H-thymidine to each well and incubate for an additional 18-24 hours.[15]

-

Harvesting: Harvest the cells onto a filter mat using a cell harvester. The filter mat will capture the DNA containing the incorporated 3H-thymidine.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity in a scintillation counter.

-

Data Analysis: The results are typically expressed as counts per minute (cpm) or as a stimulation index (SI), which is the ratio of cpm in the presence of antigen to the cpm in the absence of antigen.

References

- 1. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 2. researchgate.net [researchgate.net]

- 3. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 6. Quantitative interactomics in primary T cells unveils TCR signal diversification extent and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties of myelin altered peptide ligand cyclo(87-99)(Ala91,Ala96)MBP87-99 render it a promising drug lead for immunotherapy of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Visualization of Myelin Basic Protein (Mbp) T Cell Epitopes in Multiple Sclerosis Lesions Using a Monoclonal Antibody Specific for the Human Histocompatibility Leukocyte Antigen (Hla)-Dr2–Mbp 85–99 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes [jove.com]

- 12. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proliferation assay - 3H thymidine incorporation [sanquin.org]

An In-depth Technical Guide on the Encephalitogenic Properties of Myelin Basic Protein (87-99)

For Researchers, Scientists, and Drug Development Professionals

Myelin Basic Protein (MBP) peptide 87-99 is a key pathogenic epitope implicated in the induction of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS).[1][2] Its ability to provoke a potent T-cell mediated autoimmune response leading to central nervous system (CNS) inflammation and demyelination has made it a focal point of research for understanding MS pathogenesis and developing novel immunomodulatory therapies.[1] This guide provides a comprehensive overview of the core studies, experimental methodologies, and signaling pathways associated with the encephalitogenic properties of MBP(87-99).

Core Concepts

The encephalitogenicity of MBP(87-99) is fundamentally linked to its interaction with Major Histocompatibility Complex (MHC) class II molecules, specifically HLA-DR2 in humans, and subsequent recognition by autoreactive CD4+ T-cells.[3][4] This trimolecular interaction between the MBP(87-99) peptide, the MHC class II molecule on an antigen-presenting cell (APC), and the T-cell receptor (TCR) is the critical initiating event in the autoimmune cascade.

Key amino acid residues within the MBP(87-99) sequence are crucial for this interaction. Histidine (His) at position 88, Phenylalanine (Phe) at 90, and Isoleucine (Ile) at 93 are important for binding to HLA molecules, while Phenylalanine (Phe) at 89, Lysine (Lys) at 91, and Proline (Pro) at 96 are critical for TCR contact.[5] Alterations in these TCR contact residues have been a major focus of studies on altered peptide ligands (APLs) designed to modulate the immune response.[3][6][7]

Key Experimental Findings on MBP(87-99) and its Analogs

Numerous studies have investigated the effects of the native MBP(87-99) peptide and its modified analogs on the induction and suppression of EAE. The following tables summarize key quantitative data from these studies.

Table 1: Encephalitogenic Activity of MBP(87-99) and Analogs in Rodent Models

| Peptide/Analog | Animal Model | Dose and Administration | Key Findings | Reference |

| MBP(87-99) (human) | Lewis Rats | Not specified | Induces weak EAE (clinical score of 1). | [5] |

| MBP(72-85) (guinea pig) | Lewis Rats | Not specified | Induces strong signs of EAE. | [5] |

| Cyclic MBP(87-99) (P3) | Lewis Rats | Not specified | Induced weak EAE (clinical score 1). | [5] |

| Cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ | Lewis Rats | 30 µg or 500 µg with EAE immunization protocol | Did not induce EAE at either dose. | [8] |

| MBP(87-99) (S87-99) | Buffalo Rats | Immunization with S87-99 in Complete Freund's Adjuvant (CFA) and intravenous pertussigen | Induced acute EAE 10-12 days after immunization. 50% of recovered rats had a single relapse. | [9] |

Table 2: Immunomodulatory Effects of Altered Peptide Ligands (APLs) of MBP(87-99)

| APL | Experimental System | Key Findings | Reference |

| [Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ and [Ala⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ | Mice immunized with APLs in CFA | Induced both IFN-γ and IL-4 responses, compared to only IFN-γ for the native peptide. | [7] |

| Cyclic peptides P4 and P5 | EAE induced by MBP(72-85) or MBP(87-99) in Lewis Rats | Suppressed the development of EAE when co-injected with the encephalitogenic peptide. | [5] |

| Cyclo(91–99)[Ala⁹⁶]MBP₈₇₋₉₉, cyclo(87–99)[Ala⁹¹,⁹⁶]MBP₈₇₋₉₉, and cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ | Prophylactic or early therapeutic administration in MBP(72-85)-induced EAE in Lewis rats | Strongly inhibited EAE development. | [8][10] |

| [A⁹⁶]MBP₈₇₋₉₉ | EAE induced by MBP(1-11) | Ameliorated EAE, an effect related to IL-4 secretion. | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is a standard method for inducing EAE in susceptible rodent strains to model MS.

-

Animals: Female Lewis rats (4-8 weeks old) or SJL/J mice are commonly used.[11]

-

Antigen Emulsion:

-

Immunization:

-

Clinical Scoring:

-

Monitor animals daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Moribund

-

5: Death

-

-

T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells to a specific antigen, indicating an adaptive immune response.

-

Cell Isolation:

-

At a specific time point after immunization (e.g., day 15), isolate draining lymph node cells (LNCs) and splenocytes.[11]

-

-

Cell Culture:

-

Plate the isolated cells in 96-well plates at a density of approximately 2 x 10⁵ cells per well.

-

Add the MBP(87-99) peptide or its analogs at various concentrations to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

-

-

Proliferation Measurement:

-

Add a radioactive tracer (e.g., ³H-thymidine) or a colorimetric reagent (e.g., MTT) to each well for the final 18-24 hours of incubation.

-

Harvest the cells and measure the incorporation of the tracer or the colorimetric change, which is proportional to the degree of cell proliferation.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay is used to quantify the levels of specific cytokines (e.g., IFN-γ, IL-4, IL-10) in cell culture supernatants or serum.

-

Sample Collection: Collect supernatants from T-cell proliferation assays or serum from experimental animals.[5]

-

Assay Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add the samples and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Visualizing Molecular and Experimental Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the encephalitogenic properties of MBP(87-99).

Caption: Experimental workflow for the induction of EAE using MBP(87-99).

Caption: Signaling pathway for MBP(87-99)-mediated T-cell activation.

Caption: Logical relationship of native vs. altered peptide ligand interactions.

Conclusion

The study of MBP(87-99) has been instrumental in advancing our understanding of the immunopathological mechanisms underlying MS. The ability to induce a disease that so closely mimics human MS in animal models has provided an invaluable platform for dissecting the roles of different immune cells, cytokines, and signaling pathways. Furthermore, research into APLs derived from MBP(87-99) has paved the way for the development of antigen-specific immunotherapies aimed at restoring immune tolerance and preventing autoimmune-mediated demyelination. This technical guide serves as a foundational resource for professionals in the field, summarizing the critical data and methodologies that continue to drive innovation in the quest for effective treatments for MS.

References

- 1. bca-protein.com [bca-protein.com]

- 2. Matrix Metalloproteinase Proteolysis of the Myelin Basic Protein Isoforms Is a Source of Immunogenic Peptides in Autoimmune Multiple Sclerosis | PLOS One [journals.plos.org]

- 3. Differential activation of human autoreactive T cell clones by altered peptide ligands derived from myelin basic protein peptide (87-99) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Altered peptide ligands of myelin basic protein (MBP87–99) conjugated to reduced mannan modulate immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthetic 87-99 peptide of myelin basic protein is encephalitogenic in Buffalo rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87-99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Guide to the Autoimmune Response Triggered by Myelin Basic Protein (87-99)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the autoimmune response to the myelin basic protein (MBP) peptide fragment 87-99. This epitope is a critical focus in the study of multiple sclerosis (MS) and its primary animal model, experimental autoimmune encephalomyelitis (EAE). This document details the molecular interactions, cellular activation pathways, and key experimental methodologies used to investigate this autoimmune phenomenon.

Executive Summary

Myelin Basic Protein (87-99) is an immunodominant epitope of MBP, a key structural protein of the central nervous system (CNS) myelin sheath.[1] In genetically susceptible individuals, this peptide can trigger an autoimmune cascade leading to the demyelination and progressive neuronal damage characteristic of MS.[2][3] The core event is the presentation of MBP(87-99) by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) to autoreactive CD4+ T helper cells.[4][5] This recognition event, mediated by the T-cell receptor (TCR), initiates a pro-inflammatory response, primarily driven by Th1 and Th17 cells, which orchestrates the recruitment of other immune cells to the CNS, culminating in myelin destruction.[5] Understanding the precise mechanisms of this interaction is paramount for the development of targeted immunotherapies for MS.

The Trimolecular Complex: TCR, MBP(87-99), and MHC Class II

The initiation of the autoimmune response to MBP(87-99) is dependent on the formation of a stable trimolecular complex between the T-cell receptor (TCR), the MBP(87-99) peptide, and an MHC class II molecule.

Peptide Binding to MHC Class II

The MBP(87-99) peptide binds to the groove of MHC class II molecules. In humans, this response is frequently associated with the HLA-DR2 haplotype.[6][7] In the widely used Lewis rat model of EAE, the encephalitogenic response to MBP(87-99) is restricted by the RT1.D (I-E-like) MHC class II molecules.[8] The binding affinity of the peptide to the MHC molecule is a critical determinant of its immunogenicity. Studies have identified key anchor residues within the MBP(87-99) sequence that interact with the MHC binding groove, while other residues are exposed for TCR recognition.[9]

T-Cell Receptor (TCR) Recognition

Autoreactive CD4+ T cells recognize the peptide-MHC complex via their TCR. The interaction is highly specific, with certain amino acid residues of the MBP(87-99) peptide making direct contact with the complementarity-determining regions (CDRs) of the TCR.[9] Structural studies of the human autoimmune TCR bound to an MBP self-peptide and the MS-associated HLA-DR2a molecule have revealed that the TCR primarily recognizes the N-terminal portion of the MBP peptide.[7] This is in contrast to many antimicrobial TCRs that focus on the center of the peptide.[7] This unique binding mode may have implications for how these autoreactive T cells escape negative selection in the thymus.

T-Cell Activation and Signaling Cascade

The engagement of the TCR with the MBP(87-99)-MHC complex initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function.

Figure 1: Simplified T-Cell Receptor (TCR) signaling cascade upon recognition of the MBP(87-99)-MHC II complex.

Upon binding, the co-receptor CD4 recruits the tyrosine kinase Lck to the TCR-CD3 complex. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains, which then recruit and activate ZAP-70. Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ1, PI3K, and Ras-MAPK pathways. These pathways culminate in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production.

Quantitative Data on MBP(87-99) Autoimmune Response

The following tables summarize key quantitative data from studies on the autoimmune response to MBP(87-99).

Table 1: Binding Affinities of MBP(87-99) to Rat MHC Class II Alleles

| MHC Allele | Binding Affinity (IC50) | Reference |

| RT1.Dl | 10-100 nM | [10] |

| RT1.Ba | 10-100 nM | [10] |

| RT1.Dn | < 1 µM | [10] |

| RT1.Bn | < 1 µM | [10] |

| RT1.Bu | > 10 µM | [9] |

| RT1.Du | > 100 µM | [10] |

Table 2: Cytokine Secretion by Splenocytes from SJL/J Mice Immunized with MBP(87-99) and Altered Peptide Ligands (APLs)

| Immunizing Peptide | IFN-γ Secreting Cells (Spot Forming Units/106 cells) | IL-4 Secreting Cells (Spot Forming Units/106 cells) | Reference |

| MBP(87-99) in CFA | ~250 | Not induced | [5] |

| [R91, A96]MBP(87-99) in CFA | ~175 (30% decrease) | Induced | [5] |

| [A91, A96]MBP(87-99)-Mannan Conjugate | Not induced | ~150 | [5] |

Table 3: Clinical Scores in Lewis Rats with EAE Induced by MBP(72-85) and Treated with MBP(87-99) Analogues

| Treatment Group | Mean Maximal Clinical Score | Reference |

| Control (No treatment) | 3.0 - 4.0 | [7] |

| Prophylactic linear MBP(87-99) | No significant change | [7] |

| Prophylactic cyclo(87–99)[Arg91, Ala96]MBP(87–99) | < 1.0 | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the autoimmune response to MBP(87-99).

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for MS and is typically induced in susceptible strains like Lewis rats or SJL/J mice.

-

Antigen Preparation: Dissolve synthetic MBP(87-99) peptide in sterile phosphate-buffered saline (PBS).

-

Emulsification: Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. This is typically done by drawing the mixture into and expelling it from two connected syringes until a thick, stable emulsion is formed.

-

Immunization: Inject a specific volume of the emulsion (e.g., 100-200 µL) subcutaneously at the base of the tail or in the hind footpads of the animal.

-

Clinical Scoring: Monitor the animals daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

Figure 2: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE) using MBP(87-99).

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigenic stimulation.

-

Cell Isolation: Isolate splenocytes or lymph node cells from immunized animals.

-

Cell Culture: Plate the cells in a 96-well plate at a concentration of approximately 2 x 105 cells per well.

-

Antigen Stimulation: Add MBP(87-99) peptide at various concentrations to the wells. Include a positive control (e.g., a mitogen like Concanavalin A) and a negative control (media alone).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Proliferation Measurement: Add a radioactive tracer (e.g., 3H-thymidine) or a colorimetric reagent (e.g., MTT) for the final 18 hours of incubation. Measure the incorporation of the tracer or the color change to quantify cell proliferation.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[4]

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.[1][11]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.[1]

-

Cell Plating and Stimulation: Add isolated splenocytes or lymph node cells to the wells along with the MBP(87-99) peptide.

-

Incubation: Incubate the plate for 18-48 hours at 37°C in a humidified CO2 incubator to allow cytokine secretion and capture.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase).

-

Spot Development: Add a substrate that will be converted by the enzyme into a colored precipitate. Each spot represents a single cytokine-secreting cell.

-

Analysis: Count the spots in each well using an automated ELISPOT reader.

Conclusion and Future Directions

The autoimmune response to MBP(87-99) serves as a fundamental model for understanding the pathogenesis of MS. The detailed characterization of the trimolecular complex, the elucidation of the T-cell activation cascade, and the development of robust experimental protocols have been instrumental in advancing our knowledge. Future research will likely focus on the development of more sophisticated altered peptide ligands and other immunomodulatory strategies that can specifically target the autoreactive T cells responsible for disease, with the ultimate goal of inducing antigen-specific tolerance and preventing the devastating consequences of MS.

References

- 1. IFN-γ ELISpot Assays on MultiScreen® IP [merckmillipore.com]

- 2. cd-genomics.com [cd-genomics.com]

- 3. T cell receptor engagement by peptide–MHC ligands induces a conformational change in the CD3 complex of thymocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altered peptide ligands of myelin basic protein (MBP87–99) conjugated to reduced mannan modulate immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mannosylated Linear and Cyclic Single Amino Acid Mutant Peptides Using a Small 10 Amino Acid Linker Constitute Promising Candidates Against Multiple Sclerosis [frontiersin.org]

- 7. A Cyclic Altered Peptide Analogue Based on Myelin Basic Protein 87–99 Provides Lasting Prophylactic and Therapeutic Protection Against Acute Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. abcam.com [abcam.com]

Myelin Basic Protein (87-99): A Technical Guide to its Sequence and Significance in Experimental Autoimmune Encephalomyelitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial protein for the proper formation and maintenance of the myelin sheath in the central nervous system (CNS). In the context of autoimmune demyelinating diseases such as multiple sclerosis (MS), MBP is a primary autoantigen. The peptide fragment corresponding to amino acids 87-99 of human MBP has been identified as an immunodominant encephalitogenic epitope in the animal model for MS, Experimental Autoimmune Encephalomyelitis (EAE).[1][2] This technical guide provides an in-depth overview of the MBP(87-99) sequence, its pivotal role in the pathogenesis of EAE, and the experimental methodologies used to study its effects.

The human Myelin Basic Protein (87-99) peptide has the following amino acid sequence:

Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro (VHFFKNIVTPRTP)[1][3]

This 13-amino acid sequence is a key tool for researchers investigating the mechanisms of autoimmune neuroinflammation. When administered to susceptible animal models, MBP(87-99) can induce a T-cell mediated immune response that leads to inflammation and demyelination in the CNS, closely mimicking the pathology of MS.[2]

Significance in EAE

The encephalitogenicity of MBP(87-99) lies in its ability to bind to Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs). This peptide-MHC complex is then recognized by the T-cell receptor (TCR) of autoreactive CD4+ T-cells.[2][4] This recognition event triggers a signaling cascade that leads to the activation, proliferation, and differentiation of these T-cells into pro-inflammatory subsets, primarily T-helper 1 (Th1) and T-helper 17 (Th17) cells.

Key residues within the MBP(87-99) sequence are critical for this interaction. Specifically, Lysine (K) at position 91 and Proline (P) at position 96 have been identified as crucial for TCR binding and are essential for the peptide's encephalitogenic activity.[4][5][6]

The study of MBP(87-99) has also led to the development of Altered Peptide Ligands (APLs). These are synthetic analogs of the native peptide with specific amino acid substitutions, often at the TCR contact residues. APLs can modulate the immune response, for instance, by promoting a shift from a pro-inflammatory Th1 response to an anti-inflammatory T-helper 2 (Th2) response, or by inducing T-cell anergy or regulatory T-cells. This makes them a significant area of research for potential therapeutic interventions in autoimmune diseases.[5][7]

Data Presentation

The following tables summarize quantitative data related to the use of MBP(87-99) and its analogs in EAE studies.

| Peptide/Analog | Animal Model | Dose for EAE Induction/Treatment | Outcome | Reference |

| MBP(72-85) | Lewis Rat | 30 µg (in CFA) | Induction of clinical EAE | [4] |